![molecular formula C8H12O2 B13460316 3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13460316.png)
3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid: is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is a highly strained, three-dimensional structure. This unique structure imparts distinct physicochemical properties to the compound, making it an interesting subject for research in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core. This intermediate can then be subjected to various transformations to introduce the propanoic acid moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the large-scale synthesis of bicyclo[1.1.1]pentane derivatives generally involves photochemical reactions and subsequent functional group modifications. These methods are scalable and can produce multigram quantities of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) and nucleophiles such as Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid involves its interaction with molecular targets and pathways. The strained bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and specificity for various biological targets. This can lead to enhanced activity and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another compound featuring the bicyclo[1.1.1]pentane core, used in similar applications.
Bicyclo[1.1.1]pentane-1-carboxylic acid: A related compound with a single carboxylic acid group, often used as a bioisostere.
Uniqueness
3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid is unique due to its specific functionalization, which imparts distinct properties such as improved solubility and metabolic stability. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)propanoic acid |
InChI |
InChI=1S/C8H12O2/c9-7(10)1-2-8-3-6(4-8)5-8/h6H,1-5H2,(H,9,10) |
InChI Key |
YMAOWXDXGCVBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13460237.png)
![4-Azaspiro[2.6]nonane](/img/structure/B13460242.png)
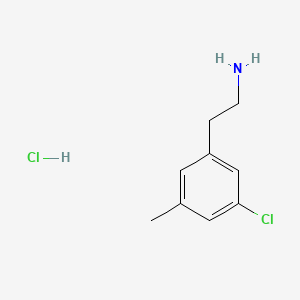
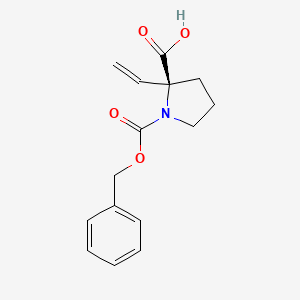
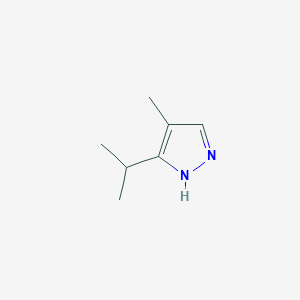


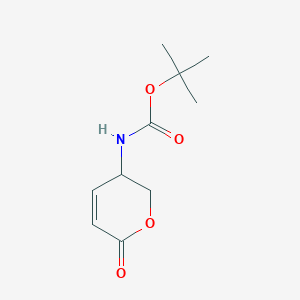
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)
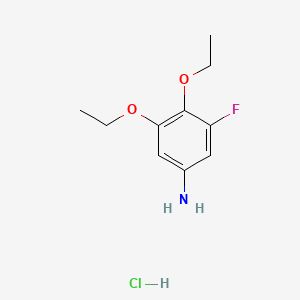
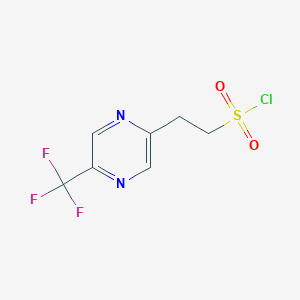
![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)

